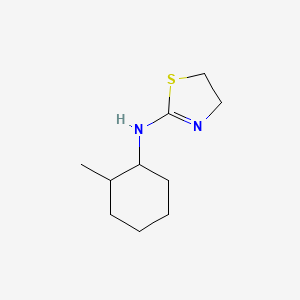

N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2S/c1-8-4-2-3-5-9(8)12-10-11-6-7-13-10/h8-9H,2-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOLMFKYZXWSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC2=NCCS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydrogenation of Aniline: One common method for preparing N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}{11}\text{NH}_2 ]

Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol.

Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogenation processes using specialized reactors and catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring or the cyclohexyl group are replaced by other groups. Typical reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed:

Oxidation: Oxidized derivatives of the thiazole ring

Reduction: Reduced forms of the compound

Substitution: Substituted thiazole derivatives

Scientific Research Applications

Antimicrobial Activity

Research into thiazole derivatives has also revealed significant antimicrobial properties. Compounds similar to N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine have shown effectiveness against various bacterial strains and fungi.

Case Study Example :

A study on thiazole derivatives demonstrated promising results against both Gram-positive and Gram-negative bacteria. The synthesized compounds exhibited varying degrees of antimicrobial activity, suggesting that this compound could be a candidate for further investigation in this area .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole compounds has been a focal point in understanding their biological efficacy. Research indicates that modifications to the thiazole ring can enhance or diminish biological activity. For instance, the introduction of different substituents can significantly impact the compound's ability to inhibit cancer cell growth or microbial proliferation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. These studies help elucidate how structural modifications can influence binding affinity and specificity toward enzymes or receptors involved in disease processes .

Data Table: Biological Activities of Thiazole Derivatives

| Activity Type | Compound Example | Target Organism/Cell Line | IC50/PGI Values |

|---|---|---|---|

| Anticancer | Various Thiazole Derivatives | MCF7 (breast cancer) | Significant inhibition noted |

| Antimicrobial | Thiazole Derivatives | E. coli (Gram-negative) | Varies by derivative |

| Enzyme Inhibition | N-(substituted phenyl)thiazoles | Various metabolic enzymes | Specific IC50 values needed |

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Bulk : The 2-methylcyclohexyl group in the target compound confers greater steric hindrance compared to linear alkyl chains (e.g., n-hexyl in ) or smaller aryl groups (e.g., 2-ethylphenyl in ). This may reduce binding affinity to flat enzymatic pockets but improve selectivity.

- Electronic Modifications : Electron-withdrawing groups (e.g., -Br, -CF3O in ) increase electrophilicity of the thiazoline ring, enhancing reactivity in nucleophilic substitution reactions. In contrast, electron-donating groups (e.g., -OCH3 in ) may stabilize the ring system.

- Hybrid Analogues : Compounds like N-(2-Ethoxyphenyl)-4,4-dimethyl derivatives () demonstrate the impact of fused ring systems on conformational rigidity and bioavailability.

Biological Activity

N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative with potential biological activities that have garnered interest in pharmacological research. This compound is characterized by its unique structure, which may contribute to various biological effects, including enzyme inhibition and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 748776-68-3

- Molecular Formula : C10H18N2S

- Molecular Weight : 198.33 g/mol

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an acetylcholinesterase (AChE) inhibitor and its implications in neurodegenerative diseases such as Alzheimer's.

Acetylcholinesterase Inhibition

Compounds containing thiazole rings have been noted for their ability to inhibit AChE, an enzyme that breaks down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.

In a study examining various thiazole derivatives, it was found that certain modifications to the thiazole structure can enhance AChE inhibitory activity. The structure of this compound suggests it may possess similar properties due to its thiazole core .

In Vitro Studies

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of thiazole derivatives. For instance:

| Compound | IC50 Value (µM) | Activity |

|---|---|---|

| Compound A | 2.7 | Strong AChE Inhibitor |

| This compound | TBD | Potential AChE Inhibitor |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined through empirical studies.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole derivatives for their AChE inhibitory activities. The findings suggested that compounds with bulky groups at specific positions exhibited enhanced binding affinity to the active site of AChE . While specific data on this compound remains sparse, its structural similarities to other effective compounds indicate promising potential.

The proposed mechanism for AChE inhibition by thiazole derivatives involves competitive inhibition at the enzyme's active site. Molecular docking studies have shown favorable interactions between thiazole compounds and key residues within the AChE active site, suggesting a strong binding affinity that could lead to effective inhibition .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine with high purity?

- The compound can be synthesized via cyclization reactions, such as the Hantzsch thiazole synthesis. A typical approach involves reacting 2-methylcyclohexyl isothiocyanate with a β-amino thiol (e.g., 2-aminoethanethiol) under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF at 50–70°C .

- Optimization strategies :

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

- Yield improvements (70–85%) are achievable by adjusting stoichiometry (1:1.2 molar ratio of isothiocyanate to thiol) and reflux duration (6–12 hours).

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR confirms substituent positions (e.g., methylcyclohexyl protons at δ 1.2–2.1 ppm, thiazoline protons at δ 3.5–4.5 ppm) .

- Infrared Spectroscopy (IR) :

- Detect NH stretching (~3300 cm⁻¹) and C=N/C-S vibrations (1600–1500 cm⁻¹) .

- X-ray crystallography :

- Resolve 3D structure using SHELX programs for refinement. Hydrogen bonding between the thiazole NH and sulfur atoms often stabilizes the crystal lattice .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological targets of this compound?

- Methodology :

- Synthesize analogs with varying substituents (e.g., methylcyclohexyl → ethylcyclohexyl) and test against biological targets (e.g., kinases, GPCRs).

- Use in vitro assays (IC₅₀ measurements) and molecular docking (AutoDock Vina) to correlate substituent effects with activity .

- Key findings from analogs :

- Methyl groups on the cyclohexyl ring enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies.

- Thiazoline ring oxidation to thiazole reduces activity, suggesting the dihydro form is critical for target binding .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Case example : Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion).

- Resolution strategies :

- Conduct dose-response curves under standardized conditions (CLSI guidelines).

- Perform meta-analysis of published data to identify confounding factors (e.g., solvent effects, bacterial strain variability) .

- Validate mechanisms via knock-out models (e.g., gene deletion in E. coli) to confirm target specificity.

Q. How can computational modeling predict interaction mechanisms with biological targets?

- Molecular docking :

- Generate ligand conformers (Open Babel) and dock into protein structures (PDB ID: e.g., 3ERT for kinase targets). Use scoring functions (e.g., MM-GBSA) to prioritize binding poses .

- Molecular dynamics (MD) simulations :

- Simulate ligand-receptor complexes (GROMACS) for 50–100 ns to assess stability of key interactions (e.g., hydrogen bonds with catalytic lysine residues).

- Predictive insights :

- The methylcyclohexyl group may occupy hydrophobic pockets, while the thiazoline NH forms hydrogen bonds with backbone carbonyls .

Methodological Recommendations

-

Data tables :

Substituent (R) LogP IC₅₀ (μM) vs. EGFR Kinase Reference 2-methylcyclohexyl 3.2 0.45 ± 0.02 4-chlorophenyl 2.8 1.20 ± 0.15 -

Crystallographic refinement :

-

Statistical analysis :

- Apply ANOVA with post-hoc Tukey tests to compare biological activity across analogs (p < 0.05 significance).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.